Cas no 3211-90-3 (Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel-)

Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel- structure
3211-90-3 structure
Product Name:Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel-
CAS No:3211-90-3
MF:C8H11N
MW:121.179641962051
CID:308069
PubChem ID:102231
Update Time:2025-04-19

Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel-
    • 2-Norbornanecarbonitrile,exo- (8CI)
    • Bicyclo[2.2.1]heptane-2-carbonitrile, exo-
    • exo-2-Cyanobicyclo[2.2.1]heptane
    • exo-Bicyclo[2.2.1]heptane-2-carbonitrile
    • UNII-57U33ASF4X
    • 3211-90-3
    • 2234-26-6
    • EN300-131202
    • SCHEMBL74890
    • 57U33ASF4X
    • Bicyclo(2.2.1)heptane-2-carbonitrile
    • 2-Norbornanecarbonitrile
    • Q4903816
    • 2-cyanonorbornane
    • endo-2-Cyanobicyclo(2.2.1)heptane
    • GAHKEUUHTHVKEA-UHFFFAOYSA-N
    • J-014649
    • Bicyclo[2.2.1]heptane-2-carbonitrile
    • FT-0622955
    • AKOS009159496
    • 2-Cyano-bicyclo[2,2,1]heptane
    • Norbornane-2-carbonitrile
    • 3211-87-8
    • NSC 46412
    • endo-Bicyclo[2.2.1]heptane-2-carbonitrile
    • exo-Bicyclo(2.2.1)heptane-2-carbonitrile
    • Z1079179250
    • NS00048521
    • DTXSID90870431
    • J-800478
    • EINECS 218-782-9
    • Bicyclo[2.2.1]heptane-2-carbonitrile (Endo Major)
    • endo-Bicyclo(2.2.1)heptane-2-carbonitrile
    • Inchi: 1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
    • InChI Key: GAHKEUUHTHVKEA-UHFFFAOYSA-N
    • SMILES: N#CC1CC2CCC1C2

Computed Properties

  • Exact Mass: 121.08923
  • Monoisotopic Mass: 121.089149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8
  • XLogP3: 2

Experimental Properties

  • PSA: 23.79

Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel- Related Literature

  • 1. The synthesis of 2-cyclohexylideneperhydro-4,7-methanoindenes. Non-steroidal analogues of steroidal GABAA receptor modulators
    Peter M. Burden,Robin D. Allan,Trevor Hambley,Graham A. R. Johnston J. Chem. Soc. Perkin Trans. 1 1998 3163
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